molecular formula C7H6ClNO2 B156370 4-Chloro-N-hydroxybenzamide CAS No. 1613-88-3

4-Chloro-N-hydroxybenzamide

Cat. No.: B156370
CAS No.: 1613-88-3
M. Wt: 171.58 g/mol
InChI Key: DODOQPRLYSBBHR-UHFFFAOYSA-N
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Description

4-Chloro-N-hydroxybenzamide is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of benzenehydroxamic acid, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-hydroxybenzamide typically involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Chlorobenzoyl chloride+Hydroxylamine hydrochloride4-Chlorobenzenehydroxamic acid+HCl\text{4-Chlorobenzoyl chloride} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{HCl} 4-Chlorobenzoyl chloride+Hydroxylamine hydrochloride→4-Chlorobenzenehydroxamic acid+HCl

The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The continuous-flow process involves the same reactants but utilizes automated systems to maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-chlorobenzoic acid.

    Reduction: Reduction reactions can convert it to 4-chloroaniline.

    Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the hydroxamic acid group under mild conditions.

Major Products Formed

    Oxidation: 4-Chlorobenzoic acid.

    Reduction: 4-Chloroaniline.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: It serves as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.

    Medicine: It has potential therapeutic applications due to its ability to inhibit metalloproteinases and other enzymes involved in disease processes.

    Industry: It is used in the synthesis of other chemical compounds and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 4-Chloro-N-hydroxybenzamide involves its ability to chelate metal ions and inhibit metalloproteinases. The hydroxamic acid group binds to the metal ion in the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This inhibition can affect various biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Benzenehydroxamic acid: The parent compound without the chlorine substitution.

    4-Chlorobenzoic acid: Similar structure but lacks the hydroxamic acid group.

    4-Chloroaniline: Similar structure but with an amine group instead of the hydroxamic acid group.

Uniqueness

4-Chloro-N-hydroxybenzamide is unique due to the presence of both the chlorine atom and the hydroxamic acid group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable metal complexes, which are not observed in the similar compounds listed above.

Properties

IUPAC Name

4-chloro-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODOQPRLYSBBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167111
Record name 4-Chlorobenzenehydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613-88-3
Record name p-Chlorobenzohydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1613-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobenzenehydroxamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorobenzenehydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N-hydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLOROBENZENEHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

To a solution of 4-chlorobenzonitrile (10.0 g, 73.0 mmol) in EtOH (250 mL) was added hydroxylamine hydrochloride (5.03 g, 73.0 mmol) and NaOH (2.90 g, 73.0 mmol). The resulting reaction mixture was refluxed for 15 h. After the completion of the reaction (TLC monitoring), the mixture was concentrated, added EtOH and filtered. The filtrate was evaporated in vacuo and used as such for the next step (crude yield 12.0 g, 66%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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